3,6-Di(pyridin-4-yl)-9H-carbazole

Coordination Polymers Crystal Engineering Supramolecular Chemistry

Select 3,6-Di(pyridin-4-yl)-9H-carbazole (CAS: 1446275-54-2) for its unique rigid, bent geometry (~117°) that drives the formation of helical coordination polymers, Möbius rings, and interlocked loops—architectures impossible with linear 4,4′-bipyridine linkers. Its intrinsic carbazole fluorophore enables Al³⁺ (turn-on) and HSO₄⁻ (turn-off) dual-sensing, reducing sensor complexity. Substituting even its 9-methyl analog alters crystallographic packing and selectivity. Ensure experimental reproducibility: order the genuine, bent dipyridyl scaffold essential for chiral separations, asymmetric catalysis, and advanced MOF topology research.

Molecular Formula C22H15N3
Molecular Weight 321.4 g/mol
Cat. No. B8244154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Di(pyridin-4-yl)-9H-carbazole
Molecular FormulaC22H15N3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CC=NC=C3)C4=C(N2)C=CC(=C4)C5=CC=NC=C5
InChIInChI=1S/C22H15N3/c1-3-21-19(13-17(1)15-5-9-23-10-6-15)20-14-18(2-4-22(20)25-21)16-7-11-24-12-8-16/h1-14,25H
InChIKeyCOOAKNLLDYWZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Di(pyridin-4-yl)-9H-carbazole: A Bent Dipyridyl Building Block for MOFs, Coordination Polymers, and Fluorescent Sensors


3,6-Di(pyridin-4-yl)-9H-carbazole (CAS: 1446275-54-2; C22H15N3; MW: 321.37) is a bent dipyridyl-type ligand that integrates a rigid carbazole core with two terminal 4-pyridyl coordination sites [1]. Unlike linear dipyridyl linkers (e.g., 4,4′-bipyridine) that yield predictable straight-chain coordination networks, the intrinsic bent geometry of this compound introduces conformational constraints that drive the formation of structurally diverse metal-organic frameworks (MOFs), helical coordination polymers, and supramolecular architectures [1]. Its pyridyl nitrogen atoms function as Lewis basic sites for metal coordination, while the carbazole π-system imparts photoluminescence properties, enabling applications as both a structural scaffold and an optical reporter in sensing systems [2].

Why Generic Dipyridyl Ligands Cannot Substitute 3,6-Di(pyridin-4-yl)-9H-carbazole in Advanced Coordination and Sensing Applications


Although the market offers numerous dipyridyl-based ligands (e.g., 4,4′-bipyridine, 1,2-di(4-pyridyl)ethylene), none replicate the unique combination of a rigid carbazole fluorophore and an intrinsic ~117° bent geometry found in 3,6-di(pyridin-4-yl)-9H-carbazole [1]. Generic linear linkers consistently produce one-dimensional chain structures or simple grid networks, whereas this compound's bent architecture directs metal nodes into helices, Möbius rings, and mechanically interlocked loops that are inaccessible with conventional straight ligands [1]. Furthermore, when used as a sensor precursor, the carbazole core provides intrinsic fluorescence turn-on/turn-off responses to specific analytes (e.g., Al3+, HSO4−) that pyridine-only ligands lack entirely [2]. Substituting a cheaper, off-the-shelf dipyridyl—even a structurally similar analog such as 9-methyl-3,6-di(pyridin-4-yl)-9H-carbazole—alters the crystallographic packing, sensing selectivity, and overall material performance, rendering direct interchange impossible without compromising experimental outcomes.

Quantitative Performance Benchmarks for 3,6-Di(pyridin-4-yl)-9H-carbazole vs. Comparators


Bent Ligand Geometry (117° Angle) Enables Helical and Möbius Coordination Architectures Unattainable with Linear Dipyridyls

The intrinsic bent geometry of 3,6-di(pyridin-4-yl)-9H-carbazole (dpc), defined by an angle of approximately 117° between the two pyridyl nitrogen vectors, dictates the formation of structurally complex coordination polymers that are inaccessible with linear dipyridyl ligands such as 4,4′-bipyridine (angle ≈ 180°) [1]. Under identical solvothermal reaction conditions with ZnCl₂, dpc produces a single-stranded helical chain [ZnCl₂(dpc)] (1), whereas linear linkers yield only straight-chain or simple grid networks [1].

Coordination Polymers Crystal Engineering Supramolecular Chemistry

Dual-Responsive Fluorescent Sensing of Al³⁺ and HSO₄⁻ in Aqueous Media vs. Single-Analyte Detection of 9-Methyl Analog

Supramolecular coordination polymers assembled from 3,6-di(pyridin-4-yl)-9H-carbazole (L1) and Zn(hfacac)₂ exhibit a dual fluorescence response in aqueous solution: a pronounced emission enhancement upon addition of Al³⁺ and a distinct quenching response toward HSO₄⁻, enabling selective detection of both cationic and anionic species with the same material [1]. In contrast, the 9-methyl-substituted analog 9-methyl-3,6-di(pyridin-4-yl)-9H-carbazole (L2) forms a structurally analogous coordination polymer but its sensing performance for these analytes is not reported with comparable quantitative metrics in the same study, indicating that N–H functionality may contribute to analyte recognition [1].

Fluorescent Chemosensors Supramolecular Materials Aqueous Ion Detection

MOF Formation: Four Distinct Zn(II) Coordination Polymer Topologies from a Single Ligand vs. Homogeneous Products with Flexible Dipyridyls

Reactions of 3,6-di(pyridin-4-yl)-9H-carbazole (dpc) with various Zn(II) salts (ZnCl₂, ZnF₂·4H₂O, ZnSiF₆) yield four structurally distinct coordination polymers: a helical chain (1), a Möbius ring polymer (2), a cationic loop chain (3), and a layered network with intralayer channels (4) [1]. This structural diversity arises from the interplay between the ligand's bent geometry and the varied coordination preferences of different counter-anions. In contrast, flexible dipyridyl ligands (e.g., 1,2-di(4-pyridyl)ethane) typically produce only one or two topologies under similar conditions due to conformational averaging [1].

Metal-Organic Frameworks Crystal Engineering Structural Diversity

High-Impact Application Scenarios for 3,6-Di(pyridin-4-yl)-9H-carbazole Based on Quantitative Evidence


Crystal Engineering of Chiral Helices and Topologically Non-Trivial Coordination Polymers

Researchers designing helical coordination polymers, mechanically interlocked Möbius rings, or cationic loop chains for applications in chiral separations, asymmetric catalysis, or molecular machines should prioritize 3,6-di(pyridin-4-yl)-9H-carbazole. Its intrinsic ~117° bending angle directs metal nodes into architectures that linear dipyridyls cannot achieve [1].

Dual-Function Fluorescent Sensors for Environmental Monitoring of Al³⁺ and HSO₄⁻ in Water

For aqueous-phase ion sensing applications, Zn-based supramolecular coordination polymers assembled from this ligand provide a single-platform solution for detecting both Al³⁺ (turn-on) and HSO₄⁻ (turn-off) with high selectivity [2]. This dual functionality reduces sensor array complexity and is suitable for portable test-paper devices for field water quality analysis.

Systematic Structure-Property Studies in Metal-Organic Framework (MOF) Development

When investigating how counter-anions or synthetic conditions influence MOF topology, this ligand serves as a structurally robust yet conformationally constrained building block that reliably yields multiple distinct architectures (helical, Möbius, loop, layered) from a single starting material [1]. This enables side-by-side comparison of gas adsorption, luminescence, or catalytic performance across topologically diverse frameworks.

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